molecular formula C20H15NOS B2690973 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one CAS No. 1023829-76-6

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one

Cat. No. B2690973
CAS RN: 1023829-76-6
M. Wt: 317.41
InChI Key: QDSNDQNTIBMABP-UHFFFAOYSA-N
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Description

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is a chemical compound with the molecular formula C20H15NOS . It is also known as 1-[Methyl(2-thienylmethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one consists of a phenyl group (a benzene ring), an indenone group (a fused cyclopentadiene and benzene ring), and a thienylmethylamino group (a thiophene ring attached to a methylamino group) .


Physical And Chemical Properties Analysis

The average mass of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is 317.404 Da, and its monoisotopic mass is 317.087433 Da . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Thiazoles and Related Compounds

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is utilized in the synthesis of thiazoles, which are significant in medicinal chemistry. Kumar et al. (2013) described a method for chemoselective thionation-cyclization of enamides to synthesize thiazoles with various functional groups, highlighting the compound's versatility in creating bioactive molecules (Kumar, Parameshwarappa, & Ila, 2013).

Material Science and Gelators

In material science, derivatives of phenylalanine, which include structures similar to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one, are used to synthesize low-molecular-weight gelators. These have applications in drug delivery, tissue engineering, and environmental cleanup, as reported by Das et al. (2017) (Das, Häring, Haldar, & Díaz Díaz, 2017).

Novel Anticancer Agents

Romagnoli et al. (2012) developed anticancer agents based on the thiazole scaffold, highlighting the importance of hydrophobic moieties like phenyl and 3-thienyl at certain positions for potency. This indicates the potential of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one in the design of anticancer drugs (Romagnoli et al., 2012).

Polymer Solar Cells

In the field of solar energy, Cheng et al. (2014) used a compound structurally related to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one in polymer solar cells, demonstrating its role in improving the efficiency of these renewable energy sources (Cheng, Li, & Zhan, 2014).

Photochromism in Crystals

Irie et al. (2000) explored the photochromic reactions of compounds including 2-phenyl-3-thienyl groups in crystalline phases, indicating potential applications in photonic devices and smart materials (Irie, Lifka, Kobatake, & Kato, 2000).

Fluorescent Probes and Detection

Peng et al. (2015) developed fluorescent probes using phenyl diselenide-ester, which react with compounds like 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one, for selective and sensitive detection of hydrogen sulfide, underscoring its role in chemical sensing (Peng, Zhang, Marutani, Pacheco, Chen, Ichinose, & Xian, 2015).

Mechanism of Action

While the mechanism of action for this specific compound isn’t available in the search results, indole derivatives, which this compound is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

2-phenyl-3-(thiophen-2-ylmethylamino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NOS/c22-20-17-11-5-4-10-16(17)19(21-13-15-9-6-12-23-15)18(20)14-7-2-1-3-8-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSNDQNTIBMABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one

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